4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine
Description
Properties
IUPAC Name |
4-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c11-10(12,13)7-16-6-9(5-15-16)8-1-3-14-4-2-8/h5-6,8,14H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMAMHAGMKHSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN(N=C2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine is the receptor for calcitonin gene-related peptide (CGRP). CGRP and its receptors are found in areas of the central and peripheral nervous system that are important for the transmission of pain.
Mode of Action
4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine blocks the binding of CGRP to its receptors within the areas of the central and peripheral nervous system that are important for the transmission of pain. By blocking the binding of CGRP, it is believed to inhibit the transmission of pain signals that lead to migraine headaches.
Biochemical Pathways
The biochemical pathway affected by 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine is the CGRP pathway. CGRP is a primary neuropeptide involved in the pathophysiology of migraine. During migraine attacks, CGRP activates these receptors and facilitates the transmission of pain impulses.
Result of Action
The molecular and cellular effects of 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine’s action result in the inhibition of the transmission of pain signals that lead to migraine headaches. This is achieved by blocking the binding of CGRP to its receptors within the areas of the central and peripheral nervous system that are important for the transmission of pain.
Biological Activity
4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine is with a molecular weight of approximately 295.29 g/mol. The structure features a piperidine ring substituted with a pyrazole moiety that contains a trifluoroethyl group, which may contribute to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antitumor , anti-inflammatory , and antimicrobial properties.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activity. For instance:
- A series of pyrazole derivatives were synthesized and evaluated for their inhibitory effects against various cancer cell lines. These studies highlighted the ability of certain derivatives to inhibit BRAF(V600E) and EGFR pathways, which are critical in cancer proliferation .
- In vitro studies demonstrated that compounds similar to 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine could induce apoptosis in cancer cells by modulating cell cycle progression and promoting cell death through intrinsic pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been documented:
- Compounds related to 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine showed potential in inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in various models . This suggests a mechanism involving the modulation of inflammatory pathways.
Antimicrobial Activity
Antimicrobial activity has been another area of interest:
- Studies have shown that certain pyrazole derivatives can disrupt bacterial cell membranes leading to cell lysis. For example, compounds tested against Candida auris displayed significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL .
The mechanism by which 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.
- Receptor Interaction : The trifluoroethyl group may enhance binding affinity to specific receptors or enzymes, modulating their activity and leading to downstream effects.
Case Studies
Several case studies have illustrated the potential therapeutic applications of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antitumor effects | Showed significant inhibition of cancer cell proliferation with IC50 values in low micromolar range. |
| Study B | Investigate anti-inflammatory properties | Demonstrated reduction in cytokine levels in LPS-stimulated macrophages. |
| Study C | Assess antimicrobial efficacy | Exhibited potent antifungal activity against C. auris, suggesting utility in treating resistant infections. |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C12H16F3N3
- Molecular Weight : 273.28 g/mol
- IUPAC Name : 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine
The structure features a piperidine ring substituted with a pyrazole moiety that includes a trifluoroethyl group. This unique arrangement contributes to its biological activity and potential applications.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its structural components suggest that it may interact with various biological targets, including enzymes and receptors involved in disease processes.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation by modulating specific signaling pathways.
- Neurological Disorders : Research is ongoing to explore its effects on neurotransmitter systems, which could lead to new treatments for conditions like depression and anxiety.
Biological Studies
The interactions of 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine with biological systems are being explored to understand its mechanism of action.
- Enzyme Inhibition : The trifluoroethyl group may enhance binding affinity to certain enzymes, making it a candidate for enzyme inhibition studies.
- Receptor Modulation : Investigations into its effects on neurotransmitter receptors could provide insights into its potential as a psychoactive agent.
Materials Science
The compound's unique properties make it suitable for applications in materials science.
- Polymer Chemistry : It can serve as a building block for synthesizing polymers with specific electronic or optical properties.
- Nanotechnology : Research is exploring its use in developing nanomaterials that leverage its chemical structure for enhanced performance in various applications.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of derivatives of 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine. The results indicated significant cytotoxicity against several cancer cell lines, suggesting that modifications to the pyrazole moiety could enhance therapeutic efficacy.
Case Study 2: Neuropharmacology
Research conducted at a leading university examined the effects of this compound on serotonin receptors. The findings demonstrated that certain derivatives could act as selective serotonin reuptake inhibitors (SSRIs), providing a basis for further exploration in treating mood disorders.
Data Tables
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |
| Neurological treatments | Potential SSRIs identified through receptor studies | |
| Biological Studies | Enzyme inhibition | Enhanced binding affinity observed in preliminary studies |
| Receptor modulation | Modulation of neurotransmitter systems noted | |
| Materials Science | Polymer synthesis | Development of polymers with unique electronic properties |
| Nanotechnology | Applications in nanomaterials under investigation |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and physicochemical differences between 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine and related compounds:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Trifluoroethyl vs. Trifluoromethyl Substituents: The trifluoroethyl group (-CF2CF3) in the target compound likely increases lipophilicity compared to the trifluoromethyl (-CF3) group in CAS 1248474-59-0 .
Piperidine vs. Pyridine Linkers :
- Replacing piperidine with pyridin-2-amine (as in 1'o) introduces a basic nitrogen, which could enhance solubility in acidic environments or improve target engagement via hydrogen bonding .
Impact of Fluorine on Physicochemical Properties: Fluorinated analogs (e.g., 1's, 1'o) exhibit higher melting points and crystallinity compared to non-fluorinated derivatives (e.g., 4-(1H-pyrazol-4-yl)piperidine hydrochloride), underscoring fluorine’s role in stabilizing molecular conformations .
Synthetic Accessibility :
- High yields (93–94%) for trifluoroethyl-containing compounds like 1'o and 1's suggest that introducing this group is synthetically tractable, likely via alkylation or coupling reactions under mild conditions .
Biological Implications :
- While biological data for the target compound are absent, fluorinated pyrazole-piperidine hybrids are frequently explored in drug discovery for conditions like CNS disorders or inflammation, leveraging fluorine’s ability to improve pharmacokinetics .
Preparation Methods
General Synthetic Strategy
The preparation of 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine typically follows a multi-step synthetic route involving:
- Formation of the trifluoroethyl-substituted pyrazole core.
- Functionalization at the pyrazole 4-position to introduce the piperidine substituent.
- Use of catalytic hydrogenation or coupling reactions for amine or amide formation.
Microwave-assisted synthesis and continuous flow techniques have been employed to reduce reaction times drastically from days to minutes, while improving yields and scalability.
Key Synthetic Steps and Conditions
Pyrazole Core Formation
- Starting materials: 4-nitrophenylhydrazine or 4-bromophenylhydrazine and trifluoromethylated 1,3-dicarbonyl compounds or enones (e.g., ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate).
- Reaction type: Cyclocondensation under acidic conditions.
- Conditions: Microwave heating at elevated temperatures (~160–175 °C) for short times (1.5–2 minutes).
- Outcome: Formation of 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole intermediates in yields up to 82%.
Reduction and Functional Group Transformations
- Reduction: Catalytic hydrogenation (Pd/C) converts nitro groups on the pyrazole ring to amines.
- Amidation: The resulting anilines are amidated with carboxylic acids or coupled with piperidine derivatives using peptide coupling reagents such as EDC/DMAP or BOP/DIPEA.
- Alternatively, Buchwald–Hartwig amidation catalyzed by palladium complexes can be employed to introduce the piperidine substituent directly onto the pyrazole ring via C–N bond formation.
Continuous Flow Synthesis
- Continuous flow reactors enable homogeneous reaction mixtures at lower concentrations (~0.1 M) in solvents like methanol or acetic acid.
- Flow conditions allow precise control of temperature and reaction time, maintaining comparable yields to batch microwave methods but with better scalability and reproducibility.
Representative Preparation Protocol (Microwave-Assisted Batch Method)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4-nitrophenylhydrazine hydrochloride + ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate; microwave heating at 175 °C for 1.5 min in ethanol | Cyclocondensation to form ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 82 |
| 2 | Catalytic hydrogenation (Pd/C) in ethanol | Reduction of nitro group to amine | Not specified (typically high) |
| 3 | Coupling with piperidine or piperidine derivatives using EDC/DMAP or Buchwald–Hartwig amidation | Introduction of piperidine substituent | Variable, generally good |
Alternative Synthetic Approaches
- Two-step route: Using 4-bromophenylhydrazine instead of nitrophenylhydrazine, followed by Pd-catalyzed Buchwald–Hartwig amidation to install the piperidine moiety directly, reducing the number of steps.
- Use of Weinreb amides and hydrazine derivatives: In some related pyrazole syntheses, ketones derived from Weinreb amides are treated with methylhydrazine to form pyrazole analogues, which can then be functionalized with piperidine groups via nucleophilic substitution or alkylation.
Research Findings and Optimization
- Microwave-assisted synthesis dramatically reduces reaction times from days to minutes without compromising yields or purity.
- Continuous flow methods improve scalability and reproducibility, facilitating industrial production.
- The choice of hydrazine derivative (nitro vs. bromo substitution) affects the subsequent amidation strategy and overall synthetic efficiency.
- Catalytic systems for amidation (e.g., Pd catalysts in Buchwald–Hartwig coupling) enable selective C–N bond formation under mild conditions.
- Solvent and concentration optimization (e.g., methanol, ethanol, acetic acid) are crucial for reaction homogeneity and yield.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Microwave-Assisted Batch Synthesis | Cyclocondensation → Reduction → Amidation | Fast reaction times; high yields; simple setup | Limited scalability; requires microwave equipment |
| Continuous Flow Synthesis | Same as batch but in flow reactor | Scalable; reproducible; controlled conditions | Requires flow reactor setup; optimization needed |
| Two-Step Route with Buchwald–Hartwig Amidation | Cyclocondensation with bromo-substituted hydrazine → Pd-catalyzed amidation | Fewer steps; direct C–N bond formation | Requires Pd catalysts; sensitive to reaction conditions |
| Weinreb Amide Route (Related Pyrazoles) | Ketone formation → Pyrazole formation → Piperidine alkylation | Versatile; applicable to analogues | Multi-step; may require protecting groups |
Q & A
Q. Characterization :
- NMR (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and purity.
- HPLC (≥98% purity threshold; see for protocols).
- Mass Spectrometry (HRMS/ESI) for molecular weight validation.
Reference : Similar synthetic strategies are described for structurally analogous compounds in , and 7.
Basic: How is the biological activity of this compound initially evaluated in antimicrobial studies?
Methodological Answer:
Assay Design :
- Microbial Strains : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
- Controls : Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and vehicle controls (DMSO).
Dose-Response Curves : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration).
Cytotoxicity Screening : Assess mammalian cell viability (e.g., HEK-293 cells) via MTT assays to rule off-target effects.
Key Considerations : Structural analogs with halogenated aryl groups (e.g., 4-fluoro/chloro substitutions) show enhanced activity due to electronegativity effects ().
Advanced: How can structure-activity relationship (SAR) studies be optimized using crystallographic data?
Methodological Answer:
X-ray Crystallography : Resolve the compound’s crystal structure to identify critical interactions (e.g., hydrogen bonds, π-π stacking). For example, intramolecular C–H···N/F interactions stabilize the conformation ().
Molecular Docking : Map binding poses in target enzymes (e.g., kinases, cytochrome P450) using software like AutoDock Vina.
SAR Modifications :
- Trifluoroethyl Group : Replace with other electron-withdrawing groups (e.g., CF₃, Cl) to assess potency.
- Piperidine Substituents : Introduce methyl or carbonyl groups to modulate lipophilicity and bioavailability.
Reference : highlights the role of halogenated aromatic rings in enhancing antimicrobial activity.
Advanced: How can conflicting biological data (e.g., varying IC₅₀ values across assays) be resolved?
Methodological Answer:
Assay Validation :
- Reproducibility : Repeat experiments with independent replicates.
- Buffer Conditions : Test pH, ionic strength, and co-solvents (e.g., DMSO concentration ≤1%).
Target Specificity : Use CRISPR knockouts or siRNA silencing to confirm on-target effects.
Meta-Analysis : Compare data with structurally similar compounds (e.g., pyrazole-piperidine hybrids in ) to identify trends.
Case Study : In , intramolecular hydrogen bonding (C17–H17B···N2) was critical for activity; disruptions in assay conditions (e.g., solvent polarity) may alter this interaction.
Advanced: What computational strategies accelerate reaction optimization for derivatives?
Methodological Answer:
Quantum Chemical Calculations :
- Use Gaussian or ORCA to model transition states and reaction pathways (e.g., trifluoroethyl group introduction).
- Calculate activation energies to predict feasible reaction conditions.
Machine Learning (ML) :
- Train models on reaction databases (e.g., Reaxys) to predict yields or optimal catalysts.
High-Throughput Virtual Screening (HTVS) :
- Screen derivative libraries for ADMET properties (e.g., LogP, solubility) using SwissADME.
Reference : emphasizes integrating computational and experimental workflows to reduce trial-and-error approaches.
Advanced: How is crystallography data interpreted to elucidate molecular interactions in solid-state studies?
Methodological Answer:
Asymmetric Unit Analysis : Identify key motifs (e.g., planar pyrazole rings, dihedral angles between aromatic systems) using software like Mercury.
Intermolecular Interactions :
- Map hydrogen bonds (e.g., C–H···F/O/N) and van der Waals contacts.
- Calculate packing coefficients to assess crystal stability.
Thermal Motion Analysis : Use anisotropic displacement parameters to distinguish static disorder from dynamic motion.
Case Study : and detail how C–H···F and C–H···O bonds stabilize crystal packing, with dihedral angles (e.g., 36.73° between pyrazole and chlorophenyl rings) influencing molecular conformation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
